molecular formula C22H19ClN4OS2 B2448654 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207012-76-7

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2448654
CAS RN: 1207012-76-7
M. Wt: 454.99
InChI Key: FUICUXVKWJPXQH-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS2 and its molecular weight is 454.99. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

Research on thioureido-acetamides highlights their role as precursors for various heterocyclic syntheses, emphasizing the efficiency and versatility of these compounds in generating important heterocycles through one-pot cascade reactions. This capability underlines their potential in synthesizing complex molecules for pharmaceutical and material science applications (Schmeyers & Kaupp, 2002).

Anticancer Activity

A study on 5-methyl-4-phenyl thiazole derivatives, including compounds with structural similarities to the specified molecule, assessed their anticancer activity. Some of these derivatives showed promising selectivity and apoptosis-inducing capabilities against cancer cell lines, indicating potential therapeutic applications (Evren et al., 2019).

Antioxidant and Antimicrobial Properties

The antioxidant and antimicrobial activities of novel sulphonamide derivatives were investigated, revealing good efficacy against various microbial strains. This suggests the broader applicability of similar compounds in developing new antimicrobial agents with potential antioxidant benefits (Fahim & Ismael, 2019).

Enzyme Inhibition

Studies on benzothiazole derivatives having acetamido and carbothioamido pharmacophores as anticonvulsant agents indicate the potential of such compounds in enzyme inhibition, which could lead to the development of novel therapeutic agents for neurological disorders (Amir et al., 2012).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4OS2/c1-14-6-8-16(9-7-14)19-11-24-22(27(19)18-5-3-4-17(23)10-18)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUICUXVKWJPXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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